molecular formula C12H14ClNO4S B15271827 Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate

Cat. No.: B15271827
M. Wt: 303.76 g/mol
InChI Key: TXVWUOSLBQJVGE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H14ClNO4S

Molecular Weight

303.76 g/mol

IUPAC Name

benzyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)9-12(6-7-12)14-11(15)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)

InChI Key

TXVWUOSLBQJVGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Carbamate Formation via Chlorosulfonyl Isocyanate

A widely documented method involves the sequential reaction of benzyl alcohol with chlorosulfonyl isocyanate (CSI) to form an intermediate isocyanate adduct, followed by cyclopropanation. As detailed in a patent by, CSI reacts with benzyl alcohol under anhydrous conditions (e.g., dichloromethane, 0–5°C) to yield benzyl chlorosulfonylcarbamate. Subsequent treatment with 1-(aminomethyl)cyclopropane in the presence of triethylamine facilitates cyclopropane ring formation.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the benzyl alcohol oxygen on the electrophilic carbon of CSI, generating a mixed carbonic-sulfonic anhydride intermediate. Deprotonation of the cyclopropane amine by triethylamine enhances its nucleophilicity, enabling ring closure.

Optimization Challenges :

  • Intermediate Stability : The chlorosulfonylcarbamate intermediate is prone to hydrolysis, necessitating strict moisture control.
  • Side Reactions : Competing sulfonamide formation occurs if amine nucleophilicity is insufficiently modulated.

Flow Chemistry Approaches

Continuous Flow Synthesis for Scalability

Alternative Pathways via Sulfamoyl Urea Intermediates

Two-Step Synthesis from Hexafluoropropanol Derivatives

A Thieme-Connect study outlines a novel route using 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate (HFC) as a starting material. Reaction with benzylamine in dichloromethane (DCM) containing 1,4-diazabicyclo[2.2.2]octane (DABCO) generates a sulfamoyl urea intermediate, which undergoes thermal elimination to yield the target compound.

Reaction Conditions :

  • Step 1 : HFC + benzylamine → sulfamoyl urea (60°C, 12 h).
  • Step 2 : Thermal cleavage at 100°C under reduced pressure.

Analytical Validation :

  • LC-MS monitoring confirms intermediate conversion.
  • ¹H NMR (400 MHz, CDCl₃): δ = 7.51–7.30 (m, aromatic protons), 5.68 (hept, cyclopropane CH).

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvents : Ethyl acetate replaces DCM due to lower toxicity.
  • Catalysts : Triethylamine is preferred over DABCO for its lower cost and easier removal.

Waste Management

  • Chloride Byproducts : Neutralized with aqueous NaOH to form NaCl.
  • Fluorinated Waste : Incinerated in specialized facilities to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The cyclopropyl ring and benzyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
  • CAS No.: 1780518-29-7
  • Molecular Formula: C₁₂H₁₄ClNO₄S (derived from molecular weight 317.79 g/mol)
  • Key Features: Contains a cyclopropane ring substituted with a chlorosulfonylmethyl group and a benzyl carbamate moiety.

Its reactivity likely stems from the electrophilic chlorosulfonyl group, which can participate in nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorosulfonyl vs. Hydroxymethyl

Compound 1 : Benzyl N-[[1-(Hydroxymethyl)cyclopropyl]methyl]carbamate (CAS: Unspecified; CID 49739085)

  • Molecular Formula: C₁₃H₁₇NO₃
  • Key Difference : Replaces the chlorosulfonyl group with a hydroxymethyl (–CH₂OH) substituent.
  • Properties : The hydroxymethyl group reduces electrophilicity, making this compound less reactive but more polar. It may serve as a protected alcohol intermediate in drug synthesis .

Compound 2 : Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate (CAS: 19131-99-8)

  • Molecular Formula: C₁₂H₁₅NO₃
  • Key Difference : Lacks the methylene spacer between the cyclopropane and carbamate groups.
  • Applications : Used in peptide coupling or as a building block for cyclopropane-containing bioactive molecules .

Ring Size Variations: Cyclopropyl vs. Cyclopentyl/Cyclohexyl

Compound 3 : Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate (CAS: 1784289-25-3)

  • Molecular Formula: C₁₅H₁₈ClNO₄S
  • Molecular Weight : 345.84 g/mol
  • Key Difference : Cyclopentyl ring instead of cyclopropyl.
  • This compound is also more lipophilic (higher molecular weight) .

Compound 4 : Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate (CAS: 1781036-32-5)

  • Molecular Formula: C₁₆H₂₀ClNO₄S (inferred)
  • Key Difference : Cyclohexyl ring introduces greater steric bulk and reduced ring strain compared to cyclopropane.
  • Applications : Likely used in drug discovery for tuning pharmacokinetic properties .

Functional Group Variations: Carbamate vs. Pyrimidine

Compound 5 : Benzyl N-[1-(5-Chloropyrimidin-2-yl)cyclopropyl]carbamate (CAS: Unspecified)

  • Molecular Formula : C₁₅H₁₄ClN₃O₂
  • Key Difference : Incorporates a 5-chloropyrimidine ring instead of chlorosulfonyl.
  • Properties : The pyrimidine group enables hydrogen bonding and π-π interactions, making this compound relevant in kinase inhibitor development .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
Target Compound 1780518-29-7 C₁₂H₁₄ClNO₄S 317.79 Chlorosulfonylmethyl High (electrophilic)
Benzyl N-[[1-(Hydroxymethyl)cyclopropyl]methyl]carbamate - C₁₃H₁₇NO₃ 247.28 Hydroxymethyl Moderate (polar)
Benzyl N-({1-[(ClSO₂)methyl]cyclopentyl}methyl)carbamate 1784289-25-3 C₁₅H₁₈ClNO₄S 345.84 Cyclopentyl, Chlorosulfonyl Moderate steric hindrance

Q & A

Basic: What are the standard synthetic routes for Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate, and how are key intermediates purified?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Activation of cyclopropylamine derivatives using reagents like NaH in DMF to facilitate nucleophilic substitution .
  • Step 2 : Introduction of the chlorosulfonyl group via sulfonation or sulfonylation reactions, though specific conditions for this moiety require optimization (e.g., ClSO₂H or SO₂Cl₂ as reagents).
  • Purification : Silica gel column chromatography is standard, with eluents like ethyl acetate/hexane mixtures. For intermediates, recrystallization or distillation may enhance purity .

Advanced: How can catalytic methods or continuous flow reactors improve the efficiency of synthesizing this compound?

Catalytic approaches, such as Pd-mediated cross-coupling or enzyme-catalyzed reactions, may enhance regioselectivity and reduce byproducts. Continuous flow reactors enable precise control over exothermic steps (e.g., sulfonation) and improve scalability. For example, highlights high-throughput screening for optimizing reaction parameters like temperature and residence time .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropyl, sulfonyl, and carbamate protons (e.g., cyclopropyl C-H δ ~1.2–1.8 ppm; sulfonyl S=O stretching at ~1350–1450 cm⁻¹ in IR) .
  • HPLC : Reversed-phase HPLC with UV detection validates purity (>95%) and monitors degradation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass ~301.090 g/mol for related analogs) .

Advanced: How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The chlorosulfonyl group is highly electrophilic, facilitating reactions with amines or thiols. However, its stability under basic conditions must be monitored. For example:

  • Nucleophilic Attack : Reactivity with amines forms sulfonamides, but competing hydrolysis (to sulfonic acids) may occur in aqueous media. Anhydrous conditions and low temperatures mitigate this .
  • Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) may require protecting the sulfonyl group to prevent catalyst poisoning .

Basic: What are the solubility and stability profiles of this compound, and how should it be stored?

  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂), based on analogs with carbamate and sulfonyl groups .
  • Stability : Hydrolytically sensitive; store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture or light .

Advanced: What mechanistic insights explain the stability of the cyclopropane ring during synthetic modifications?

The cyclopropane ring’s strain energy (~27 kcal/mol) increases reactivity but can destabilize under acidic/basic conditions. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., chlorosulfonyl) redistribute ring strain, enhancing stability during nucleophilic attacks. Experimental validation via kinetic profiling (e.g., monitoring ring-opening by GC-MS) is recommended .

Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions for analogs?

Discrepancies often arise from:

  • Reagent Purity : Trace moisture in DMF or NaH can reduce yields. Use freshly distilled solvents and titrated bases .
  • Catalyst Loading : Pd catalysts (e.g., Pd(OAc)₂) may require precise ligand ratios (e.g., XPhos) to avoid side reactions .
  • Statistical Analysis : Design of Experiments (DoE) methodologies can identify critical factors (e.g., temperature, stoichiometry) and optimize conditions systematically .

Basic: What safety precautions are essential when handling the chlorosulfonyl moiety?

  • Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl vapors.
  • Protective Gear : Acid-resistant gloves and goggles are mandatory.
  • Neutralization : Spills should be treated with sodium bicarbonate or sand to quench reactive species .

Advanced: How can researchers leverage this compound in designing enzyme inhibitors or PROTACs?

The chlorosulfonyl group can act as a warhead for covalent inhibition (e.g., targeting cysteine residues in enzymes). For PROTACs, the carbamate serves as a linker between E3 ligase binders and target proteins. Preliminary assays should assess:

  • Kinase Inhibition : IC₅₀ values via fluorescence polarization assays.
  • Proteasome Engagement : Western blotting for ubiquitination markers .

Advanced: What computational tools predict the metabolic pathways or toxicity of this compound?

  • ADMET Prediction : Software like SwissADME or ADMETLab2.0 models metabolic sites (e.g., sulfonamide hydrolysis).
  • Docking Studies : AutoDock Vina simulates binding to cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict oxidation sites .

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